Quinethazone
Overview
Description
Quinethazone, marketed under the brand name Hydromox, is a thiazide-like diuretic used primarily to treat hypertension. It works by inhibiting sodium and chloride reabsorption in the kidneys, leading to increased excretion of water and electrolytes . Common side effects include dizziness, dry mouth, nausea, and low potassium levels .
Mechanism of Action
Target of Action
Quinethazone primarily targets the Na+/Cl- cotransporter located in the early distal tubule of the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
As a diuretic, this compound inhibits the active reabsorption of chloride ions at the early distal tubule via the Na+/Cl- cotransporter . This inhibition results in an increase in the excretion of sodium, chloride, and water . This compound also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter . This results in an increase in potassium excretion via the sodium-potassium exchange mechanism .
Pharmacokinetics
As a diuretic, it is known to increase the excretion of sodium, chloride, and water, which can affect its bioavailability and therapeutic effect .
Biochemical Analysis
Biochemical Properties
Quinethazone interacts with various enzymes and proteins in the body. As a diuretic, it inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water .
Cellular Effects
This compound influences cell function by inhibiting Na + /Cl - reabsorption from the distal convoluted tubules in the kidneys . This causes a loss of potassium and an increase in serum uric acid .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism .
Temporal Effects in Laboratory Settings
It is known that the drug’s diuretic effect leads to an increase in the excretion of sodium, chloride, and water .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the balance of sodium, chloride, and water in the body. It interacts with the Na-Cl cotransporter in the kidneys, affecting the reabsorption of these ions .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream. It primarily affects the cells in the kidneys, where it inhibits the Na-Cl cotransporter .
Subcellular Localization
This compound primarily acts on the distal convoluted tubules in the kidneys
Preparation Methods
Quinethazone is synthesized through a series of chemical reactions involving quinazoline derivatives. The synthetic route typically involves the cyclization of appropriate precursors with acid chlorides, anhydrides, and formates to form the quinazoline core . Industrial production methods often utilize microwave-assisted reactions, ultrasound-promoted reactions, and metal-mediated reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Quinethazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted quinazoline derivatives .
Scientific Research Applications
Quinethazone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of thiazide-like diuretics and their derivatives.
Biology: this compound is used in research to understand the mechanisms of electrolyte balance and diuretic action in biological systems.
Medicine: It is studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: This compound derivatives are explored for their potential use in developing new diuretic drugs with improved efficacy and safety profiles
Comparison with Similar Compounds
Quinethazone belongs to the class of thiazide-like diuretics, which includes other compounds such as hydrochlorothiazide, chlorthalidone, and indapamide. Compared to these compounds, this compound has a unique chemical structure that contributes to its specific pharmacological profile. For example:
Hydrochlorothiazide: Similar mechanism of action but differs in its chemical structure and potency.
Chlorthalidone: Longer duration of action compared to this compound.
Indapamide: Exhibits both diuretic and vasodilatory effects, making it distinct from this compound
This compound’s uniqueness lies in its specific binding affinity to the sodium-chloride cotransporter and its distinct pharmacokinetic properties.
Properties
IUPAC Name |
7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMTXLNIQSRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3S | |
Record name | QUINETHAZONE | |
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DSSTOX Substance ID |
DTXSID9023548 | |
Record name | Quinethazone | |
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Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fibrous crystals or white powder. (NTP, 1992), Solid | |
Record name | QUINETHAZONE | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in acetone, alcohol., 1 G SOL IN 20 ML POLYETHYLENE GLYCOL 300, 1 G SOL IN 125 ML PROPYLENE GLYCOL, 1 G SOL IN 500 ML ALCOHOL, For more Solubility (Complete) data for QUINETHAZONE (8 total), please visit the HSDB record page., 2.51e+00 g/L | |
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Mechanism of Action |
As a diuretic, quinethazone inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like quinethazone also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of quinethazone is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE INDEPENDENT OF CARBONIC ANHYDRASE INACTIVATION. ...HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/, Decreased plasma volume and decreased extracellular fluid volume; decreased cardiac output initially, followed by decreased total peripheral resistance with normalization of cardiac output ... /from table/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, For more Mechanism of Action (Complete) data for QUINETHAZONE (7 total), please visit the HSDB record page. | |
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Color/Form |
Fibrous crystals from 50% acetone, WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS No. |
73-49-4 | |
Record name | QUINETHAZONE | |
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Melting Point |
482 to 486 °F (NTP, 1992), 250-252 °C, 251 °C | |
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